molecular formula C11H14N2O3 B13623564 5-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13623564
M. Wt: 222.24 g/mol
InChI Key: OUOUHUBGUIJYQK-UHFFFAOYSA-N
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Description

5-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid is a bicyclic oxadiazole derivative characterized by a norbornane (bicyclo[2.2.1]heptane) framework substituted with a methyl group at the 2-position and a carboxylic acid moiety at the 3-position of the oxadiazole ring. Its structural uniqueness lies in the rigid norbornane system, which may enhance binding affinity to biological targets through conformational restriction .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

5-(2-bicyclo[2.2.1]heptanylmethyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C11H14N2O3/c14-11(15)10-12-9(16-13-10)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2,(H,14,15)

InChI Key

OUOUHUBGUIJYQK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2CC3=NC(=NO3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of bicyclo[2.2.1]heptan-2-ylmethyl derivatives with appropriate oxadiazole precursors. One common method involves the use of epichlorohydrin in the presence of tetramethylammonium iodide to form intermediate sulfonamides, which are then transformed into the desired oxadiazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various epoxides, reduced derivatives, and substituted oxadiazole compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and proteins. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or modifying the activity of these targets. The oxadiazole ring can participate in hydrogen bonding and other interactions, further influencing its biological activity .

Comparison with Similar Compounds

Substituent Variations in the Oxadiazole Core

The oxadiazole scaffold is a common pharmacophore in medicinal chemistry. Below is a comparison of substituent effects on physicochemical and biological properties:

Compound Name Substituent Molecular Weight Key Properties/Activity Source
Target Compound Bicyclo[2.2.1]heptan-2-ylmethyl Not reported Hypothesized enhanced lipophilicity
5-(2-Ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid 2-Ethoxyphenyl 235.1 [M+H]+ Synthetic intermediate; no bioactivity reported
5-((4-(3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxamido)phenyl)amino)-1,2,4-oxadiazole-3-carboxylic acid Complex aryl-pyrrole substituent Not reported IC50 = 1.2 µM (E. coli DNA gyrase)
5-(Bicyclo[4.1.0]heptan-7-yl)-1,2,4-oxadiazole-3-carboxylic acid Bicyclo[4.1.0]heptan-7-yl 208.21 Structural analog with norbornene core

Key Observations :

  • Biological Activity : The dichloro-pyrrole-substituted oxadiazole () demonstrates potent DNA gyrase inhibition, suggesting that bulky, electronegative substituents enhance target engagement. The target compound’s bicyclic system may similarly confer rigidity for enzyme binding but lacks documented activity data.
  • Bicyclo System Differences: Compared to the bicyclo[4.1.0]heptane analog (), the norbornane ([2.2.1]) system in the target compound introduces greater ring strain and conformational rigidity, which could influence metabolic stability .

Structural Analogues in Beta-Lactam Systems

For example:

  • The 4-thia-1-azabicyclo[3.2.0]heptane system in beta-lactams relies on ring strain for reactivity. In contrast, the target compound’s oxadiazole-bicyclo system may prioritize steric effects over reactivity .

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